molecular formula C12H9F3N2O2S B7677960 2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide

2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B7677960
M. Wt: 302.27 g/mol
InChI Key: YHIAUASBBSXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide, also known as TFB-TMX, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, such as cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This compound has also been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound selectively inhibits a specific subset of HDACs, which can reduce off-target effects. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal studies.

Future Directions

There are several potential future directions for research on 2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could explore the potential of this compound in combination with other drugs for cancer treatment. Finally, research could focus on developing more selective HDAC inhibitors based on the structure of this compound.
In conclusion, this compound is a chemical compound with potential as a therapeutic agent for various diseases. Its specificity for HDAC inhibition and potential for anti-tumor and neuroprotective effects make it an interesting area of research for the scientific community. Future studies could explore its potential as a therapeutic agent for neurodegenerative disorders and in combination with other drugs for cancer treatment.

Synthesis Methods

2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide can be synthesized by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with N-methyl-N-propargylamine in the presence of a base such as triethylamine. The resulting product is then reacted with cyanogen bromide to form this compound.

Scientific Research Applications

2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential in treating various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound has anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

2-cyano-N-methyl-N-prop-2-ynyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-3-6-17(2)20(18,19)11-5-4-10(12(13,14)15)7-9(11)8-16/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIAUASBBSXCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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